

Understanding the Binding Mode of SAR156497: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding mode of **SAR156497**, a potent and selective inhibitor of Aurora kinases. The information presented herein is compiled from publicly available structural and biochemical data, primarily from the protein data bank (PDB) entry 4UYN and the foundational publication in the Journal of Medicinal Chemistry (2015, 58(1), 362-375).

Introduction to SAR156497 and its Target: Aurora Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis. Their dysregulation is frequently observed in various cancers, making them attractive targets for anticancer therapies. **SAR156497** has emerged as an exquisitely selective inhibitor of all three Aurora kinase isoforms.[1] Understanding its precise binding mechanism is paramount for the rational design of next-generation inhibitors with improved potency and selectivity.

Biochemical Activity and Structure-Activity Relationship (SAR)

SAR156497 demonstrates potent inhibitory activity against Aurora A and Aurora B with IC50 values of 0.6 nM and 1.0 nM, respectively. The structure-activity relationship studies, as



detailed in the primary literature, reveal key chemical features that contribute to its high affinity. The following table summarizes the biochemical activity of **SAR156497** and selected analogs, highlighting the importance of specific structural moieties.

Compound	R1	R2	Aurora A IC50 (nM)	Aurora B IC50 (nM)
SAR156497 (47)	Н	O-Benzimidazole	0.6	1.0
Analog 1	Me	O-Benzimidazole	1.2	2.5
Analog 2	н	NH- Benzimidazole	5.8	12.3
Analog 3	Н	O-Phenyl	150	320
Analog 4	Н	O-Indazole	2.1	4.5

Data extracted from J Med Chem. 2015 Jan 8;58(1):362-75.

The data clearly indicates that the benzimidazole moiety linked via an ether is critical for potent inhibition. Replacement with an amino linker or a simple phenyl group significantly reduces activity.

The Structural Basis of SAR156497 Binding to Aurora A

The co-crystal structure of **SAR156497** in complex with the kinase domain of Aurora A (PDB ID: 4UYN) provides a detailed snapshot of its binding mode at a resolution of 1.90 Å.[2] **SAR156497** binds to the ATP-binding pocket of the kinase in a DFG-in conformation, characteristic of a Type I inhibitor.

Key Binding Interactions

The high affinity of **SAR156497** is a result of a network of well-defined hydrogen bonds and extensive hydrophobic interactions with the protein.

Hydrogen Bonds:



Donor	Acceptor	Distance (Å)
SAR156497 (N-H of pyrrole)	Ala213 (Backbone C=O)	2.9
SAR156497 (C=O of quinolone)	Lys162 (Backbone N-H)	3.1
SAR156497 (N of benzimidazole)	Water molecule	2.8
Water molecule	Glu211 (Side chain C=O)	2.7

Hydrophobic Interactions:

SAR156497's tricyclic core and benzimidazole moiety are nestled within a hydrophobic pocket formed by the following residues:

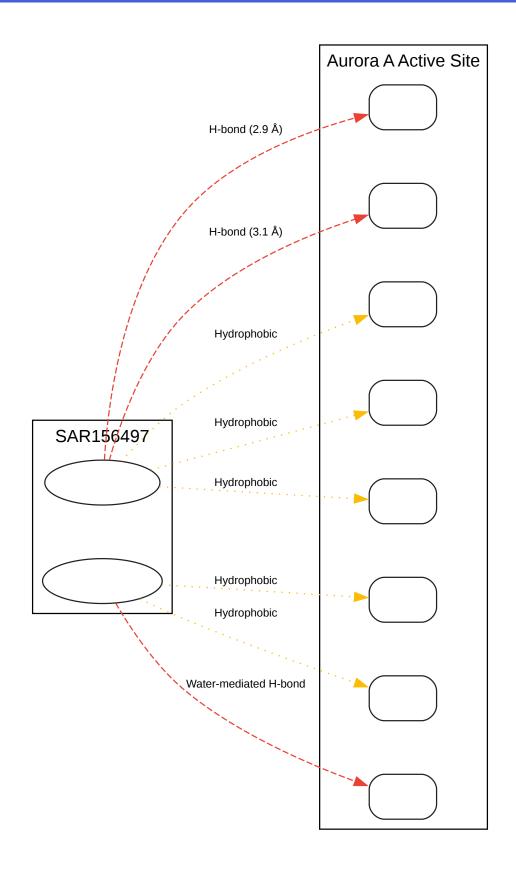
• Adenine region: Leu139, Val147, Ala160, Leu210

• Ribose pocket: Lys162, Glu211

• Hydrophobic back pocket: Leu263, Tyr212, Ala213

The following diagram illustrates the key interactions between **SAR156497** and the Aurora A active site.





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Caption: Key interactions of **SAR156497** in the Aurora A binding pocket.

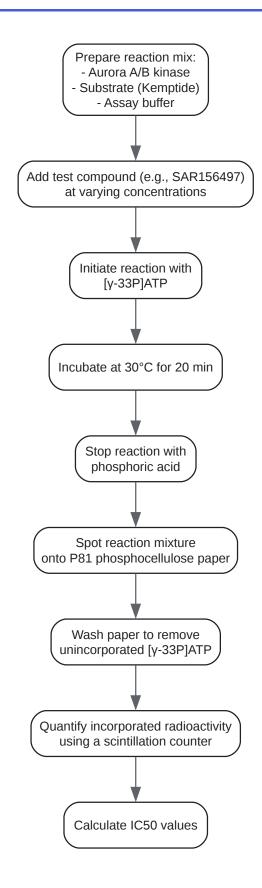


Experimental Protocols Aurora Kinase Inhibition Assay

The inhibitory activity of **SAR156497** and its analogs was determined using a radiometric kinase assay.

Workflow:





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Caption: Workflow for the radiometric Aurora kinase inhibition assay.



Reagents and Conditions:

- Enzymes: Recombinant human Aurora A and Aurora B.
- Substrate: Kemptide (LRRASLG).
- ATP: 10 μM, including [y-33P]ATP.
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
- Incubation: 20 minutes at 30°C.

X-ray Crystallography

The crystal structure of the Aurora A kinase domain in complex with **SAR156497** was determined by X-ray diffraction.

Protocol Summary:

- Protein Expression and Purification: The kinase domain of human Aurora A (residues 122-403) was expressed in E. coli and purified using affinity and size-exclusion chromatography.
- Crystallization: The purified protein was co-crystallized with SAR156497 using the hanging drop vapor diffusion method. Crystals were obtained from a solution containing 0.1 M MES buffer (pH 6.5), 20% PEG 8000, and 0.2 M ammonium sulfate.
- Data Collection and Processing: X-ray diffraction data were collected at a synchrotron source. The data were processed and scaled using standard crystallographic software packages.
- Structure Solution and Refinement: The structure was solved by molecular replacement
 using a previously determined Aurora A structure as a search model. The model was then
 refined to a final R-work of 0.201 and R-free of 0.234.[2]

Conclusion



The binding mode of **SAR156497** to Aurora A is characterized by a precise network of hydrogen bonds and extensive hydrophobic interactions within the ATP-binding pocket. This detailed structural and biochemical understanding provides a robust framework for the structure-based design of novel Aurora kinase inhibitors with enhanced therapeutic potential. The key takeaways are the critical role of the benzimidazole moiety for potency and the specific interactions with the hinge region and hydrophobic pockets of the kinase. This knowledge can guide further optimization efforts to improve affinity, selectivity, and pharmacokinetic properties.

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